molecular formula C16H13IN2O2S B4940278 5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 5262-47-5

5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4940278
CAS No.: 5262-47-5
M. Wt: 424.3 g/mol
InChI Key: IECKCDWZDVWRRW-UHFFFAOYSA-N
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Description

5-[(4-Iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core substituted with a 4-iodophenylamino group at position 5 and a 3-methylphenyl group at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electronic effects due to the iodine atom, which influence its biological interactions .

Properties

IUPAC Name

5-(4-iodoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKCDWZDVWRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385537
Record name 5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-47-5
Record name 5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-iodoaniline with 3-methylbenzaldehyde in the presence of a thiazolidinedione precursor. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Comparisons

Table 1: Structural Features of Selected Thiazolidine-2,4-Dione Derivatives
Compound Name Substituents (Position 3) Substituents (Position 5) Halogen/Functional Group Molecular Weight (g/mol)
Target Compound 3-Methylphenyl 4-Iodophenylamino Iodine 424.2 (estimated)
5-[(4-Iodophenyl)amino]-3-phenyl- () Phenyl 4-Iodophenylamino Iodine 410.2
5-[(4-Fluorophenyl)amino]-3-phenyl- () Phenyl 4-Fluorophenylamino Fluorine 342.3
3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]- () 3-Methylphenyl 4-Methylphenylamino None 354.4
Rosiglitazone () Thiazolidine-2,4-dione core Pyridine and ethyl groups (PPAR-γ agonist) None 357.4

Key Observations :

Key Findings :

  • Anticancer Potential: Fluorinated analogs () show higher anticancer activity than the iodinated target compound, likely due to better membrane permeability .
  • Antidiabetic Mechanisms : The 3-methylphenyl substitution () mimics Rosiglitazone’s PPAR-γ activation, suggesting the target compound may share this pathway despite lacking direct evidence .

Biological Activity

5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound classified within the thiazolidinedione family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, anticancer properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine core with an iodine atom attached to a phenyl group. Its molecular structure can be represented as follows:

C15H14IN2O2S\text{C}_{15}\text{H}_{14}\text{I}\text{N}_2\text{O}_2\text{S}

Thiazolidinediones are known to function through various biological pathways, primarily by modulating glucose metabolism and exhibiting anti-inflammatory effects. The specific mechanisms of action for this compound include:

  • Inhibition of VEGFR-2 : This compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines, enhancing early and late apoptotic markers significantly compared to untreated controls .

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinediones exhibit promising anticancer properties. In vitro studies have been conducted using various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG20.60 - 4.70VEGFR-2 inhibition
This compoundMCF-70.60 - 4.70Apoptosis induction

The cytotoxicity assessment was performed using the MTT assay, indicating that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the thiazolidinedione core significantly influence biological activity. For example:

  • Substitution with different halogens affects VEGFR-2 inhibitory activity.
  • The presence of specific functional groups can enhance or diminish cytotoxic effects against cancer cells.

Case Studies and Research Findings

  • Inhibition of Angiogenesis : A study focused on the ability of thiazolidinedione derivatives to inhibit angiogenesis through VEGFR-2 inhibition showed promising results. The compound demonstrated significant anti-proliferative effects on HepG2 and MCF-7 cell lines .
  • Apoptotic Effects : In another study, treatment with the compound resulted in increased early and late apoptosis rates in MCF-7 cells compared to controls. The Annexin-V/propidium iodide staining test confirmed these findings .

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